Brevetoxin B Brevetoxin B
Brand Name: Vulcanchem
CAS No.: 79580-28-2
VCID: VC0000067
InChI: InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
SMILES: CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Molecular Formula: C50H70O14
Molecular Weight: 895.1 g/mol

Brevetoxin B

CAS No.: 79580-28-2

VCID: VC0000067

Molecular Formula: C50H70O14

Molecular Weight: 895.1 g/mol

Purity: ≥ 95 % (HPLC)

* For research use only. Not for human or veterinary use.

Brevetoxin B - 79580-28-2

Description

Brevetoxin B (BTX-B) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, commonly known as the "red tide" organism . It is a member of the brevetoxin family, which consists of complex polycyclic polyethers . BTX-B is noted for its trans-fused polycyclic ether ring system, which includes six-, seven-, and eight-membered ether rings, along with carbon-carbon double bonds, hydroxyl groups, and carbonyl groups . These toxins are lipophilic and can have varied effects depending on the exposure route and the organism affected .

Brevetoxins, including Brevetoxin B, exert their toxicity by binding to voltage-gated sodium channels in nerve cells . This interaction disrupts normal neurological processes, leading to neurotoxic shellfish poisoning (NSP) in humans who consume contaminated seafood . Marine animals are also vulnerable to the adverse effects of brevetoxins, which have been implicated in numerous fish, mammal, and mollusk kills in the Gulf of Mexico . Brevetoxins are classified into two main types: A and B, with further distinctions based on the chemical substituents attached to the core molecule . PbTx-2, another type B brevetoxin, is often referred to as Brevetoxin B, which can cause nomenclature confusion .

Research indicates that the biosynthesis of brevetoxins deviates from the typical polyketide synthetic pathway . Studies using carbon-13 have revealed that the carbon backbone is initially created through traditional polyketide synthesis, with carbon originating from acetate modified by the citric acid cycle . Subsequent oxidation processes generate the necessary epoxides, leading to the closure of the multi-ring system . Brevetoxin-3 (PbTx-3), another type B brevetoxin, has been shown to adversely affect development, cardiovascular function, and survival in fish embryos .

CAS No. 79580-28-2
Product Name Brevetoxin B
Molecular Formula C50H70O14
Molecular Weight 895.1 g/mol
IUPAC Name 2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Standard InChI InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
Standard InChIKey LYTCVQQGCSNFJU-FGRVLNGBSA-N
SMILES CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Canonical SMILES CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Appearance Crystalline solid in sealed ampoule under vacuum
Purity ≥ 95 % (HPLC)
Synonyms Brevetoxin 2;BTX-B;GbTx-2;PbTx-2
Reference - Shimizu et al., J. Am. Chem. Soc. 108:514 (1986) - Trainer et al., ACS, Symposium series 418:166 (1990) - Lin et al., J. Am. Chem. Soc. 103:6773 (1981)
PubChem Compound 10865865
Last Modified Apr 15 2024

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